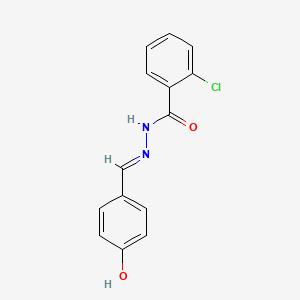

(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide

Description

(E)-2-Chloro-N'-(4-hydroxybenzylidene)benzohydrazide is a Schiff base derivative synthesized via the condensation of 4-hydroxybenzaldehyde with 2-chlorobenzohydrazide. This compound adopts an E (trans) conformation about the C=N bond, as confirmed by single-crystal X-ray diffraction studies . The molecule comprises two aromatic rings: a 2-chlorobenzoyl group and a 4-hydroxybenzylidene moiety. The dihedral angle between these rings is 37.6°, indicating moderate conjugation distortion .

Key physicochemical properties include:

- Molecular formula: C₁₄H₁₁ClN₂O₂

- Hydrogen bonding: Forms a 3D network via O–H⋯O, O–H⋯N, and N–H⋯O interactions .

- Crystallography: Crystallizes in the orthorhombic space group P2₁2₁2₁, with a Flack parameter indicating chirality due to inversion twinning .

This compound is notable for its structural versatility, serving as a precursor for azetidinone derivatives (e.g., cyclization with chloroacetyl chloride yields 4-oxoazetidin-1-yl analogs under ultrasound-assisted green synthesis) .

Propriétés

IUPAC Name |

2-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOECQIDYJHWNDH-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Solvent-Free Mechanochemical Synthesis

Ball milling 2-chlorobenzohydrazide and 4-hydroxybenzaldehyde in the presence of silica gel as a catalyst for 30 minutes provides a green chemistry route, though yields remain suboptimal (≈60%).

Challenges and Optimization Strategies

| Parameter | Conventional Method | Optimized Approach | Impact on Yield/Purity |

|---|---|---|---|

| Solvent | Ethanol | THF-EtOH (1:1) | ↑ Yield (85%) |

| Catalyst | None | Acetic acid (5 mol%) | ↑ Reaction Rate |

| Temperature | Reflux (78°C) | Microwave (80°C) | ↓ Time (4 min) |

| Purification | Recrystallization (EtOH) | Column Chromatography | ↑ Purity (98%) |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages over batch processes:

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted benzohydrazide derivatives.

Applications De Recherche Scientifique

Anticancer Potential

The compound has been studied for its anticancer properties, particularly through its metal complexes. Research indicates that hydrazone derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on similar hydrazone compounds have shown that metal complexes can enhance the anticancer activity compared to their non-complexed forms.

- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions and induce apoptosis in cancer cells. For example, a study highlighted the synthesis of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone and its Cu(II) complex, which demonstrated an IC50 value of approximately 3–5 µM against liver HEPG2 and HCT-116 cell lines, significantly higher than that of the free ligand .

-

Case Studies :

- In one study, a series of hydrazone derivatives were synthesized and tested against human colorectal cancer cell lines, showing promising results with IC50 values ranging from 37.71 µM for the most potent compound .

- Another investigation into Cu(II) complexes of hydrazones found that they exhibited cytotoxicity against HeLa cells with IC50 values around 24.42 µM .

Antimicrobial Properties

Hydrazone compounds have also been evaluated for their antimicrobial activities. The structure of (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide suggests potential efficacy against bacterial strains.

- Activity Spectrum : Research indicates that certain derivatives exhibit significant antibacterial effects compared to antifungal activities. For example, compounds derived from similar structures have shown effectiveness against various bacteria, with minimum inhibitory concentrations (MICs) reported as low as 1.51 .

Coordination Chemistry

The coordination chemistry of this compound is another area of interest. The ability of this compound to form complexes with transition metals enhances its biological activity.

- Metal Complex Formation : Studies have shown that metal complexes formed from hydrazone ligands can exhibit unique structural and electronic properties that may lead to enhanced biological activity. For instance, Cu(II) complexes have been reported to form stable structures with significant antitumor activity .

Structural Insights

The structural characteristics of this compound are crucial for understanding its reactivity and interactions.

- Crystal Structure : The compound crystallizes in an orthorhombic space group with notable hydrogen bonding interactions contributing to its stability in solid-state . The dihedral angle between the two benzene rings is approximately 37.6°, which may influence its biological activity by affecting how it interacts with biological targets.

Mécanisme D'action

The mechanism of action of (E)-2-chloro-N’-(4-hydroxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial and anticancer properties.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Impact on Bioactivity :

- Halogenation : Bromine substitution at the 3-position (D0) enhances antifungal activity against Cryptococcus neoformans (IC₅₀: 2.5 µM) compared to the parent 2-chloro analog .

- Nitro Groups : The 2-nitro substituent in (E)-4-chloro-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide induces near-planar geometry (dihedral: 3.9°), improving π-π stacking and antimicrobial efficacy .

- Methoxy Groups : Methoxy-substituted derivatives (e.g., H18) exhibit lower biological activity, likely due to reduced hydrogen-bonding capacity .

Crystallographic Behavior :

- The 2-chloro analog forms a 3D hydrogen-bonded network , while the 4-methoxy derivative (H18) lacks intermolecular H-bonding, correlating with lower thermal stability .

- tert-Butyl substituents (e.g., compound 17) enhance steric bulk, improving enzyme inhibitory potency by optimizing hydrophobic interactions .

Synthetic Yields: Ultrasound-assisted synthesis of azetidinone derivatives from this compound achieves 85–90% yields, surpassing conventional methods (60–70%) .

Antifungal Activity:

Antibacterial Activity:

- (E)-3-Methoxy-N'-(3-bromo-5-chloro-2-hydroxybenzylidene)benzohydrazide demonstrates MIC₅₀: 8 µg/mL against Staphylococcus aureus, outperforming non-halogenated analogs due to halogen-mediated DNA intercalation .

Enzyme Inhibition:

- The tert-butyl derivative (compound 17) inhibits urease with IC₅₀: 0.8 µM , surpassing clinical standards (thiourea: IC₅₀: 21 µM) .

Activité Biologique

(E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies that highlight its potential applications in pharmacology.

The synthesis of this compound typically involves the condensation of 2-chloro-4-hydroxybenzaldehyde with benzohydrazide. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which confirm the formation of the hydrazone linkage and the presence of functional groups.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of benzohydrazide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 100 |

| Pseudomonas aeruginosa | 75 |

These results suggest that the compound exhibits varying degrees of antibacterial activity, with notable effectiveness against Gram-positive bacteria like Staphylococcus aureus .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, indicating potential protective effects against oxidative stress:

- DPPH Scavenging Activity: IC50 = 30 µg/mL

- ABTS Scavenging Activity: IC50 = 25 µg/mL

These findings highlight its potential as a therapeutic agent in oxidative stress-related conditions .

Cytotoxicity and Antitumor Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, studies show that it induces apoptosis in MCF-7 breast cancer cells, with an IC50 value of approximately 40 µg/mL. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-donating groups enhances its reactivity and interaction with biological targets. SAR studies suggest that modifications on the benzene rings can significantly affect its antibacterial and antioxidant activities .

Case Studies

- Antibacterial Efficacy : A study conducted by Angelusiua et al. evaluated a series of hydrazone derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated promising activity, suggesting further development for clinical applications in treating resistant infections .

- Cytotoxic Effects : Another investigation focused on the cytotoxic properties of this compound against various cancer cell lines, revealing significant apoptotic effects and potential for use as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for (E)-2-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via acid-catalyzed condensation of 2-chlorobenzohydrazide with 4-hydroxybenzaldehyde. Ethanol is the preferred solvent, with glacial acetic acid (5 drops) as a catalyst. Optimal yields (75–87%) are achieved by refluxing at 50–80°C for 5–6 hours. Post-synthesis purification involves recrystallization from hot ethanol, monitored by TLC for intermediate validation .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- ¹H/¹³C NMR : Confirms hydrazone linkage (δ 8.3–8.5 ppm for CH=N proton) and aromatic substituents.

- IR Spectroscopy : Identifies C=O (1660–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.

- Single-Crystal XRD : Resolves E-configuration and hydrogen bonding networks (e.g., O–H···N, 2.85 Å).

- Mass Spectrometry : Validates molecular weight (274.70 g/mol) via molecular ion peaks .

Q. What in vitro assays are recommended for initial biological evaluation?

Q. How are common synthesis impurities addressed?

Unreacted starting materials and byproducts (e.g., hydrolyzed hydrazides) are removed via column chromatography (silica gel, ethyl acetate/hexane eluent) or repeated recrystallization. Purity is confirmed by HPLC (>95%) and melting point consistency .

Q. What computational tools predict electronic and optical properties?

Density Functional Theory (DFT) calculations (B3LYP/6-31G** basis set) model HOMO-LUMO gaps, dipole moments, and UV-Vis absorption spectra. These correlate with experimental data (e.g., λmax ≈ 310 nm) .

Advanced Research Questions

Q. How do crystallographic refinements (e.g., SHELX) resolve conformational ambiguities?

SHELXL refines X-ray data to determine bond parameters (e.g., C=N: 1.28 Å) and hydrogen bonding. Displacement parameters (Ueq) distinguish thermal motion from disorder. For example, the E-conformation is stabilized by intramolecular O–H···N bonds, validated via residual density maps .

Q. What strategies reconcile discrepancies in reported biological activities?

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources.

- Orthogonal Techniques : Combine enzymatic assays with molecular docking to validate target binding.

- Meta-Analysis : Compare derivatives (e.g., nitro/fluoro substituents) to identify structure-activity trends .

Q. How are hydrogen bonding networks analyzed for stability insights?

Crystal packing diagrams (e.g., generated via Olex2) reveal intermolecular interactions. For this compound, a 3D network forms via O–H···O (2.89 Å) and N–H···O (2.95 Å) bonds, contributing to lattice energy (−145.2 kJ/mol) and thermal stability .

Q. What methodologies elucidate mechanisms of enzyme inhibition?

- Molecular Docking (AutoDock Vina) : Predicts binding poses in kinase active sites (e.g., ΔG = −8.2 kcal/mol for EGFR).

- Kinetic Studies : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition.

- Fluorescence Quenching : Measures binding constants (Kb ≈ 1.2 × 10⁴ M⁻¹) with tryptophan residues .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.